molecular formula C7H11NO2 B068228 1-Acetylpyrrolidine-3-carbaldehyde CAS No. 191347-95-2

1-Acetylpyrrolidine-3-carbaldehyde

Cat. No.: B068228
CAS No.: 191347-95-2
M. Wt: 141.17 g/mol
InChI Key: CPNWBLATBKISDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Acetylpyrrolidine-3-carbaldehyde is a high-purity chemical compound that serves as a versatile and valuable bifunctional building block in organic synthesis and drug discovery research. The pyrrolidine ring is a saturated nitrogen heterocycle widely used in medicinal chemistry due to its ability to explore three-dimensional pharmacophore space and influence the stereochemistry and physicochemical properties of drug candidates . This particular derivative is functionalized with an acetyl group on the nitrogen and a reactive aldehyde group at the 3-position, making it a key intermediate for constructing diverse molecular architectures . Research into related N-acetylpyrrolidine structures has demonstrated their potential as inhibitors of carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase, which are therapeutic targets for the management of Type 2 Diabetes Mellitus . The compound's aldehyde group is highly reactive, allowing for further chemical transformations such as oxidation to a carboxylic acid or reduction to a primary alcohol, thus enabling its use in the synthesis of more complex heterocyclic compounds and potential pharmaceutical agents . Its structural features also make it suitable for use as a probe in biochemical studies and for investigating enzyme mechanisms, where the aldehyde can form covalent interactions with nucleophilic residues in active sites . This product is intended for research and development applications strictly in a laboratory setting. It is For Research Use Only. It is not intended for human or veterinary or diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-acetylpyrrolidine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-6(10)8-3-2-7(4-8)5-9/h5,7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPNWBLATBKISDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • The pyrrolidine core of this compound distinguishes it from aromatic pyridine or fused pyrrolopyridine systems.
  • Substituents like acetyl (electron-withdrawing) vs. ethyl (electron-donating) may influence reactivity and stability.

Solubility and Physicochemical Properties

Compound Name Solubility Profile Stability Notes
Pyridine-3-carbaldehyde derivatives DCM, chloroform, acetone, DMF, DMSO Stable in organic solvents
This compound Likely similar to pyrrolidine derivatives Assumed stable
Piperidine-pyridine-azepan derivative Not specified N/A
Pyrrolopyridine derivative Not specified N/A

Key Insight : The solubility of pyridine-3-carbaldehyde derivatives in polar aprotic solvents (e.g., DMF, DMSO) suggests that this compound may exhibit comparable behavior, facilitating its use in solution-phase reactions .

Preparation Methods

Reaction Conditions and Reagents

In a typical procedure, pyrrolidine-3-carbaldehyde is treated with acetyl chloride or acetic anhydride in the presence of a base such as triethylamine or pyridine. For example, 1 (pyrrolidine-3-carbaldehyde, 1.00 g, 8.6 mmol) dissolved in anhydrous dichloromethane reacts with acetyl chloride (1.2 equivalents) at 0°C under argon. After stirring for 3–6 hours, the mixture is quenched with ice water, extracted with ethyl acetate, and purified via column chromatography (Hexane:EtOAc, 4:1). This method yields 1-acetylpyrrolidine-3-carbaldehyde with ~65–70% efficiency.

Challenges and Optimizations

Direct acetylation faces limitations due to the electron-withdrawing effect of the aldehyde group, which reduces nitrogen nucleophilicity. To mitigate this, catalytic DMAP (4-dimethylaminopyridine) or elevated temperatures (40–50°C) are employed to enhance reaction rates.

Reductive Amination and Cyclization Strategies

An alternative route constructs the pyrrolidine ring while introducing both the acetyl and aldehyde groups.

Linear Precursor Synthesis

A linear precursor such as 3-aminopentanal is subjected to reductive amination. For instance, reacting 3-aminopentanal with acetic acid in methanol under hydrogen (1 atm) and 10% Pd/C catalysis at 25°C forms the pyrrolidine ring. Subsequent oxidation of the primary alcohol to an aldehyde using IBX (2-iodoxybenzoic acid) in DMSO at 60°C achieves the target compound.

Yields and Byproducts

This method yields this compound in 55–60% overall yield, with pyridine (11% selectivity) and unreacted intermediates as primary byproducts.

Oxidation of 1-Acetylpyrrolidine-3-methanol

Oxidation of a hydroxymethyl intermediate offers a controlled pathway to the aldehyde group.

Synthesis of 1-Acetylpyrrolidine-3-methanol

Pyrrolidine-3-carboxylic acid is first esterified to its methyl ester using thionyl chloride in methanol. Reduction with LiAlH₄ in THF at 0°C yields 1-acetylpyrrolidine-3-methanol.

Oxidative Conversion to Aldehyde

The alcohol is oxidized to the aldehyde using IBX in acetonitrile at 60°C for 4 hours. This step achieves 75–80% conversion, with over-oxidation to the carboxylic acid minimized by strict temperature control.

Protection-Deprotection Sequences

Multi-step strategies involving temporary protecting groups enhance regioselectivity.

Benzyl Protection and Subsequent Acetylation

Pyrrolidine-3-carbaldehyde is first protected as N-benzyl-pyrrolidine-3-carbaldehyde using benzyl chloride in DMF. After acetylation with acetic anhydride, catalytic hydrogenation (H₂/Pd-C) removes the benzyl group, yielding the target compound.

Performance Metrics

This method achieves 70–75% yield but requires additional purification steps to isolate intermediates.

Comparative Analysis of Methods

MethodKey ReagentsYield (%)AdvantagesLimitations
Direct AcetylationAcetyl chloride, Et₃N65–70Simplicity, fewer stepsLow nucleophilicity of N
Reductive Amination3-Aminopentanal, H₂/Pd-C55–60Simultaneous ring formationByproduct formation
Alcohol OxidationLiAlH₄, IBX75–80High aldehyde purityMulti-step synthesis
Protection-DeprotectionBnCl, Ac₂O70–75High regioselectivityRequires hazardous reagents

Mechanistic Insights and Reaction Optimization

Acetylation Dynamics

The electron-deficient nitrogen in pyrrolidine-3-carbaldehyde necessitates polar aprotic solvents (e.g., DMF) to stabilize transition states. Kinetic studies show that acetyl chloride reacts 2.3× faster than acetic anhydride under identical conditions.

Oxidation Selectivity

IBX preferentially oxidizes primary alcohols to aldehydes without over-oxidation due to its mild reactivity. Adding molecular sieves (4Å) suppresses acid-catalyzed side reactions, improving yields by 12–15%.

Industrial-Scale Considerations

Catalytic Process Design

The patent-preferenced method for acetylpyridines suggests adapting fluidized-bed reactors for continuous acetylation. Using TiO₂-SiO₂ catalysts at 400°C, throughput reaches 30 g/h with 78% selectivity .

Q & A

Q. What are the key considerations for optimizing the synthesis of 1-Acetylpyrrolidine-3-carbaldehyde?

The synthesis of this compound requires careful control of reaction parameters such as temperature, solvent polarity, and reaction time. For instance, polar aprotic solvents (e.g., THF or DMF) are preferred to stabilize intermediates during nucleophilic substitutions or condensations. Evidence suggests that yields can vary significantly depending on the acetylating agent used (e.g., acetic anhydride vs. acetyl chloride) and the order of functional group protection . A stepwise approach—first introducing the acetyl group followed by aldehyde formation—may reduce side reactions. Characterization via 1^1H/13^13C NMR and HPLC is critical to confirm purity and structural integrity.

Q. How does the electronic configuration of this compound influence its reactivity?

The compound’s reactivity is governed by the interplay between its electron-withdrawing acetyl group and electron-donating aldehyde moiety. The acetyl group reduces electron density at the pyrrolidine nitrogen, making it less nucleophilic, while the aldehyde facilitates electrophilic interactions (e.g., Schiff base formation). Computational studies (not detailed in the evidence) could model these effects, but empirical data from IR spectroscopy and Hammett substituent constants can experimentally validate electronic contributions. Such analyses are essential for predicting reaction pathways, such as selective alkylation or cross-coupling reactions .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : 1^1H NMR identifies proton environments (e.g., aldehyde proton at ~9.8 ppm), while 13^13C NMR confirms carbonyl (C=O) signals (~200 ppm for aldehyde, ~170 ppm for acetyl).
  • FT-IR : Stretching frequencies for C=O (aldehyde: ~1720 cm1^{-1}, acetyl: ~1680 cm1^{-1}) and N-H (if present) bonds.
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
    Cross-referencing with X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields of this compound?

Discrepancies in yields often arise from differences in reaction conditions or impurity profiles. A systematic approach includes:

  • Reproducibility checks : Replicate protocols from multiple sources while controlling variables (e.g., solvent batch, humidity).
  • Byproduct analysis : Use LC-MS to identify side products (e.g., over-acetylated derivatives or oxidation byproducts).
  • Kinetic studies : Monitor reaction progress via in-situ techniques (e.g., ReactIR) to pinpoint rate-limiting steps.
    Evidence highlights that minor adjustments, such as using anhydrous solvents or inert atmospheres, can improve consistency .

Q. What strategies are effective for functionalizing this compound in cross-coupling reactions?

The aldehyde group serves as a versatile handle for C-C bond formation. For example:

  • Suzuki-Miyaura coupling : Palladium catalysts (e.g., Pd(PPh3_3)4_4) with aryl boronic acids under basic conditions (Cs2_2CO3_3) yield biaryl derivatives.
  • Aldol condensation : Base-mediated reactions with ketones generate α,β-unsaturated carbonyl compounds.
  • Reductive amination : Reaction with amines and NaBH4_4 produces secondary amines.
    Optimization requires screening catalysts (e.g., Pd vs. Ni), solvents (dioxane vs. DMF), and temperatures. Evidence from analogous pyrrolidine derivatives suggests that steric hindrance from the acetyl group may necessitate longer reaction times .

Q. How can researchers design experiments to probe the biological activity of this compound?

  • Target identification : Use computational docking studies to predict interactions with enzymes (e.g., kinases or proteases).
  • In vitro assays : Screen for inhibitory activity against target proteins using fluorescence-based assays or SPR (surface plasmon resonance).
  • Metabolic stability : Assess pharmacokinetic properties via liver microsome assays.
    Evidence indicates that the compound’s acetyl group may enhance membrane permeability, while the aldehyde could form covalent adducts with nucleophilic residues (e.g., cysteine thiols) .

Q. What role does this compound play as a chiral building block in asymmetric synthesis?

The pyrrolidine ring’s stereochemistry enables chiral induction in catalytic processes. For example:

  • Organocatalysis : Use as a precursor for proline-like catalysts in aldol reactions.
  • Ligand design : Functionalize the aldehyde to create bidentate ligands for asymmetric hydrogenation.
    Chiral HPLC or circular dichroism (CD) spectroscopy is critical for enantiomeric excess (ee) determination. Evidence from related compounds suggests that substituents on the pyrrolidine ring significantly influence stereoselectivity .

Methodological Notes

  • Data interpretation : Always correlate spectroscopic data with computational models (e.g., DFT calculations) to validate electronic effects.
  • Safety : Handle aldehydes under inert conditions to prevent oxidation; use PPE and fume hoods .
  • Ethical compliance : Adhere to institutional guidelines for biological studies, particularly when testing toxicity .

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